molecular formula C19H19N3O3 B14801815 4-oxo-N-phenyl-4-{2-[(2E)-3-phenylprop-2-enoyl]hydrazinyl}butanamide

4-oxo-N-phenyl-4-{2-[(2E)-3-phenylprop-2-enoyl]hydrazinyl}butanamide

Cat. No.: B14801815
M. Wt: 337.4 g/mol
InChI Key: NGNXQLBNWKTVEX-VAWYXSNFSA-N
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Description

4-(2-cinnamoylhydrazino)-4-oxo-N-phenylbutanamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cinnamoylhydrazino group, an oxo group, and a phenylbutanamide backbone, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-cinnamoylhydrazino)-4-oxo-N-phenylbutanamide typically involves the reaction of cinnamoyl chloride with hydrazine to form cinnamoylhydrazine. This intermediate is then reacted with N-phenylbutanamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for 4-(2-cinnamoylhydrazino)-4-oxo-N-phenylbutanamide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2-cinnamoylhydrazino)-4-oxo-N-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The compound can participate in substitution reactions, particularly at the phenyl and cinnamoyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions may involve the use of catalysts like palladium or platinum and solvents such as dichloromethane or toluene.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxo derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

4-(2-cinnamoylhydrazino)-4-oxo-N-phenylbutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-cinnamoylhydrazino)-4-oxo-N-phenylbutanamide involves its interaction with molecular targets such as enzymes and proteins. The cinnamoylhydrazino group can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. The oxo and phenyl groups contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-cinnamoylhydrazino)-4-oxo-N-phenylbutanamide is unique due to its combination of cinnamoylhydrazino, oxo, and phenylbutanamide groups

Properties

Molecular Formula

C19H19N3O3

Molecular Weight

337.4 g/mol

IUPAC Name

4-oxo-N-phenyl-4-[2-[(E)-3-phenylprop-2-enoyl]hydrazinyl]butanamide

InChI

InChI=1S/C19H19N3O3/c23-17(20-16-9-5-2-6-10-16)13-14-19(25)22-21-18(24)12-11-15-7-3-1-4-8-15/h1-12H,13-14H2,(H,20,23)(H,21,24)(H,22,25)/b12-11+

InChI Key

NGNXQLBNWKTVEX-VAWYXSNFSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NNC(=O)CCC(=O)NC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NNC(=O)CCC(=O)NC2=CC=CC=C2

Origin of Product

United States

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